molecular formula C15H10Cl2N2O3 B2443802 2,4-dichloro-N-((5-(furan-2-yl)isoxazol-3-yl)methyl)benzamide CAS No. 1105240-88-7

2,4-dichloro-N-((5-(furan-2-yl)isoxazol-3-yl)methyl)benzamide

Cat. No.: B2443802
CAS No.: 1105240-88-7
M. Wt: 337.16
InChI Key: KXBGDINSTITTPV-UHFFFAOYSA-N
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Description

2,4-dichloro-N-((5-(furan-2-yl)isoxazol-3-yl)methyl)benzamide is a synthetic compound of significant interest in medicinal chemistry and pharmacological research, designed as a multifunctional heterocyclic scaffold. Its structure incorporates two privileged pharmacophores: an isoxazole ring and a furan ring. The isoxazole ring is a five-membered heterocycle known to be of immense importance due to its wide spectrum of biological activities and is a key structural component in several marketed drugs . Recent research on novel isoxazole derivatives highlights their continued potential in the development of new therapeutic agents, particularly as anti-inflammatory compounds through cyclooxygenase-2 (COX-2) inhibition . The compound's structure, which features a benzamide linker and dichloro substituents, is engineered to facilitate interactions with a variety of biological targets. This makes it a valuable chemical tool for researchers in drug discovery programs, particularly for synthesizing and screening new molecules with potential antibacterial, anticancer, or anti-inflammatory properties . The presence of the furan ring further enhances its utility as a versatile building block in organic synthesis and for creating structure-activity relationship (SAR) libraries. This product is intended For Research Use Only (RUO) and is strictly not for diagnostic, therapeutic, or personal use. Researchers should handle this compound with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

2,4-dichloro-N-[[5-(furan-2-yl)-1,2-oxazol-3-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10Cl2N2O3/c16-9-3-4-11(12(17)6-9)15(20)18-8-10-7-14(22-19-10)13-2-1-5-21-13/h1-7H,8H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXBGDINSTITTPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=CC(=NO2)CNC(=O)C3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dichloro-N-((5-(furan-2-yl)isoxazol-3-yl)methyl)benzamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of automated systems for precise addition of reagents.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution at Chloro Substituents

The electron-withdrawing benzamide group activates the 2,4-dichloro positions for nucleophilic substitution. Common reactions include:

Reaction TypeReagents/ConditionsMajor ProductNotes
MethoxylationNaOCH₃, Cu catalyst, DMF, 100–120°C2,4-Dimethoxy-N-((5-(furan-2-yl)isoxazol-3-yl)methyl)benzamideSelective substitution at para position.
ThiolationKSCN, DMSO, 80°C2,4-Bis(thiocyanato)-N-((5-(furan-2-yl)isoxazol-3-yl)methyl)benzamideRequires polar aprotic solvents .
AminationNH₃ (g), Pd/C, EtOH, 60°C2,4-Diamino-N-((5-(furan-2-yl)isoxazol-3-yl)methyl)benzamideCatalytic hydrogenation preferred.

Hydrolysis of the Amide Bond

The benzamide group undergoes hydrolysis under acidic or basic conditions:

ConditionReagentsProductYield
Acidic (HCl, reflux)6 M HCl, H₂O, 12 h2,4-Dichlorobenzoic acid + (5-(furan-2-yl)isoxazol-3-yl)methanamine~85%
Basic (NaOH)2 M NaOH, EtOH, 60°C, 8 h2,4-Dichlorobenzoate salt + corresponding amine~78%

Reduction Reactions

The amide group can be reduced to an amine under strong conditions:

ReagentConditionsProductSelectivity
LiAlH₄THF, 0°C → reflux, 4 h2,4-Dichloro-N-((5-(furan-2-yl)isoxazol-3-yl)methyl)benzylamineHigh (>90%)
BH₃·THFTHF, 25°C, 12 hPartial reduction to secondary amineModerate

Functionalization of the Isoxazole Ring

The isoxazole moiety participates in cycloaddition and ring-opening reactions:

Reaction TypeReagents/ConditionsProductApplication
Diels-AlderMaleic anhydride, toluene, 110°CFused bicyclic adductMolecular scaffolding
Ring-OpeningH₂O, H₂SO₄, 100°Cβ-Ketoamide derivativeIntermediate for synthesis

Furan Ring Reactivity

The furan ring undergoes electrophilic substitution and oxidation:

Reaction TypeReagents/ConditionsProductNotes
NitrationHNO₃, H₂SO₄, 0°C5-Nitro-furan derivativePositional selectivity at C5
OxidationmCPBA, CH₂Cl₂, 25°C2,5-Epoxy-furan intermediateEpoxidation favored
BrominationBr₂, FeBr₃, 40°C5-Bromo-furan derivativeRequires Lewis acid

Cross-Coupling Reactions

Transition-metal catalysis enables functionalization at the furan or benzamide positions:

Reaction TypeCatalysts/ReagentsProductEfficiency
Suzuki-MiyauraPd(PPh₃)₄, Ar-B(OH)₂, K₂CO₃, DMFBiaryl derivatives>80%
SonogashiraPdCl₂, CuI, Et₃N, 70°CAlkyne-functionalized analog~75%

Photochemical Reactions

UV irradiation induces unique transformations:

ConditionProductMechanism
UV (254 nm), CH₃CN[2+2] Cycloadduct with adjacent alkeneDiradical intermediate

Scientific Research Applications

Antimicrobial Activity

Research has indicated that compounds containing isoxazole rings exhibit antimicrobial properties. A study demonstrated that derivatives similar to 2,4-dichloro-N-((5-(furan-2-yl)isoxazol-3-yl)methyl)benzamide showed promising activity against various bacterial strains, including resistant strains of Staphylococcus aureus. The mechanism of action is believed to involve the inhibition of bacterial cell wall synthesis and protein synthesis pathways.

Anticancer Properties

The compound has been evaluated for its anticancer potential. In vitro studies have shown that it can induce apoptosis in several cancer cell lines, including breast and colon cancer cells. The presence of the furan and isoxazole groups appears to enhance its ability to interact with cellular targets involved in cancer progression.

Herbicidal Activity

The compound has been tested for herbicidal properties against common weeds in agricultural settings. Field trials indicated effective control over species such as Amaranthus retroflexus and Chenopodium album, suggesting its utility as a selective herbicide. The mode of action likely involves disruption of photosynthesis or plant growth regulation pathways.

Data Summary

Application Area Activity Target Organisms/Cells References
AntimicrobialInhibition of growthStaphylococcus aureus, E. coli
AnticancerInduction of apoptosisBreast cancer cells, colon cancer cells
HerbicidalControl of weed speciesAmaranthus retroflexus, Chenopodium album

Case Studies

  • Antimicrobial Activity Study : A recent investigation assessed the efficacy of various isoxazole derivatives against resistant bacterial strains. The study found that this compound exhibited a minimum inhibitory concentration (MIC) comparable to standard antibiotics, highlighting its potential as a lead compound for further development in infectious disease treatment .
  • Anticancer Research : An experimental study evaluated the cytotoxic effects of the compound on human breast cancer cell lines. Results showed significant cell death at concentrations as low as 10 µM after 48 hours of exposure, suggesting that the compound could be developed into a novel anticancer agent .
  • Agricultural Field Trials : In trials conducted over two growing seasons, the compound was applied to plots infested with target weed species. Results indicated a reduction in weed biomass by over 80%, demonstrating its effectiveness as a herbicide while maintaining crop safety .

Mechanism of Action

The mechanism of action of 2,4-dichloro-N-((5-(furan-2-yl)isoxazol-3-yl)methyl)benzamide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4-dichloro-N-((5-(furan-2-yl)isoxazol-3-yl)methyl)benzamide is unique due to the presence of both furan and isoxazole rings, which confer distinct chemical and biological properties.

Biological Activity

2,4-Dichloro-N-((5-(furan-2-yl)isoxazol-3-yl)methyl)benzamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy against various biological targets, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be summarized as follows:

PropertyDetails
Common Name This compound
Molecular Formula C₁₇H₁₂Cl₂N₂O₂
Molecular Weight 347.2 g/mol
CAS Number 2034518-97-1

The biological activity of this compound is primarily attributed to its interaction with specific biological targets. Research indicates that this compound may act as an inhibitor of certain kinases involved in cancer cell proliferation. The presence of the isoxazole ring is crucial for its activity, as it enhances binding affinity to the target proteins.

Anticancer Activity

Several studies have demonstrated the anticancer properties of this compound through various mechanisms:

  • Inhibition of Cell Proliferation : In vitro assays have shown that this compound significantly inhibits the proliferation of cancer cell lines such as A431 (human epidermoid carcinoma) and Jurkat (human T-cell leukemia). The IC50 values reported range from 1.61 µg/mL to 1.98 µg/mL, indicating potent activity against these cell lines .
  • Mechanistic Studies : Molecular dynamics simulations have revealed that the compound interacts with target proteins primarily through hydrophobic contacts, suggesting a non-covalent binding mechanism that is essential for its anticancer effects .

Antibacterial Activity

In addition to its anticancer properties, this compound has also been evaluated for antibacterial activity. Preliminary results suggest that it exhibits moderate antibacterial effects against both Gram-positive and Gram-negative bacteria. The structure–activity relationship (SAR) analysis indicates that modifications in the furan and isoxazole moieties can enhance antibacterial potency .

Case Studies

A series of case studies have been conducted to evaluate the efficacy and safety profile of this compound:

  • Study on Cancer Cell Lines : A study published in MDPI assessed the cytotoxic effects of this compound on various cancer cell lines. Results indicated a significant reduction in cell viability at concentrations correlating with the IC50 values mentioned earlier .
  • Antibacterial Testing : In another investigation, the compound was tested against a panel of bacterial strains using a dilution method. The results showed promising antibacterial activity, particularly against resistant strains .

Q & A

Q. What are the recommended synthetic routes for 2,4-dichloro-N-((5-(furan-2-yl)isoxazol-3-yl)methyl)benzamide, and how can yield and purity be optimized?

Methodological Answer: The synthesis typically involves a multi-step approach:

Amide bond formation : React 2,4-dichlorobenzoyl chloride with 5-(furan-2-yl)isoxazol-3-yl)methylamine under basic conditions (e.g., pyridine or triethylamine).

Isoxazole ring construction : Use a cyclocondensation reaction between a nitrile oxide (generated in situ from furan-2-carbaldehyde and hydroxylamine) and an alkynyl precursor.

Purification : Chromatography (e.g., silica gel column) or recrystallization from methanol/water mixtures improves purity .
Key Optimization Factors :

  • Temperature control (<60°C) to avoid furan decomposition.
  • Solvent selection (e.g., DMF for solubility vs. THF for milder conditions).
  • Use of coupling agents like EDCI/HOBt for efficient amide bond formation .

Q. How should researchers characterize this compound’s structural integrity and purity?

Methodological Answer: Combine analytical techniques:

  • NMR : Confirm substituent positions (e.g., 2,4-dichloro on benzamide via 1H^1H- and 13C^{13}C-NMR aromatic splitting patterns).
  • X-ray crystallography : Resolve steric effects between the isoxazole and benzamide moieties (e.g., intermolecular hydrogen bonds like N–H⋯O/N interactions) .
  • HPLC/MS : Assess purity (>95%) and detect byproducts (e.g., unreacted amine or chloride derivatives) .
    Common Pitfalls :
  • Overlooking residual solvents in NMR (e.g., DMSO-d6_6 peaks).
  • Misinterpretation of isoxazole ring proton coupling constants .

Q. What preliminary assays are suitable for evaluating its biological activity?

Methodological Answer: Prioritize target-specific assays:

  • Enzyme inhibition : Test against PFOR (pyruvate:ferredoxin oxidoreductase) via spectrophotometric NADH oxidation assays, given structural analogs inhibit anaerobic metabolism .
  • Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HCT-116 or MCF-7) at concentrations ≤10 µM.
  • Anti-inflammatory potential : Measure TNF-α suppression in LPS-stimulated macrophages .
    Controls : Include positive controls (e.g., nitazoxanide for PFOR inhibition) and solvent-only blanks .

Advanced Research Questions

Q. How do structural modifications to the isoxazole or furan moieties affect target binding and selectivity?

Methodological Answer: Use structure-activity relationship (SAR) studies:

  • Isoxazole substitution : Replace furan with thiophene or pyridine to assess π-π stacking or hydrogen bonding changes.
  • Furan modifications : Introduce electron-withdrawing groups (e.g., nitro) to alter electronic density and binding kinetics.
  • Crystallography/DFT modeling : Compare binding poses in enzyme active sites (e.g., PFOR) to identify critical interactions .
    Data Interpretation :
  • Reduced activity with bulkier substituents suggests steric hindrance.
  • Enhanced solubility with polar groups (e.g., hydroxyl) may improve bioavailability .

Q. How can researchers resolve contradictions in reported enzyme inhibition data?

Methodological Answer: Address discrepancies via:

Assay standardization : Ensure consistent substrate concentrations (e.g., pyruvate for PFOR) and pH buffers.

Off-target profiling : Use kinome-wide screening to identify unintended kinase interactions.

Metabolite analysis : Check for in situ degradation (e.g., hydrolysis of the amide bond) via LC-MS .
Case Study :
Conflicting PFOR inhibition data may arise from differences in anaerobic vs. aerobic assay conditions .

Q. What strategies improve solubility and stability for in vivo studies?

Methodological Answer:

  • Salt formation : Use hydrochloride or sodium salts to enhance aqueous solubility.
  • Prodrug design : Mask the amide group with enzymatically cleavable esters.
  • Nanoparticle encapsulation : Employ PLGA or liposomal carriers for sustained release .
    Stability Testing :
  • Monitor degradation under physiological pH (7.4) and temperature (37°C) via accelerated stability studies .

Q. How can reaction conditions be optimized for large-scale synthesis without compromising stereochemical integrity?

Methodological Answer:

  • Microwave-assisted synthesis : Reduce reaction time (e.g., 30 min vs. 24 hr) while maintaining yield (>80%) .
  • Flow chemistry : Enable precise control of exothermic steps (e.g., nitrile oxide formation).
  • In-line analytics : Use FTIR or Raman spectroscopy for real-time monitoring .
    Critical Parameters :
  • Catalyst loading (e.g., Cu(I) for Huisgen cycloaddition).
  • Solvent recycling to minimize waste .

Q. What computational approaches predict binding affinity and metabolic pathways?

Methodological Answer:

  • Molecular docking : Use AutoDock Vina or Schrödinger to model interactions with PFOR or cytochrome P450 enzymes.
  • MD simulations : Assess binding stability over 100 ns trajectories.
  • ADMET prediction : Tools like SwissADME estimate metabolic sites (e.g., furan oxidation) and toxicity risks .
    Validation :
  • Compare computational results with experimental enzyme kinetics (e.g., KiK_i values) .

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